molecular formula C17H12O3 B361838 (E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one CAS No. 40940-98-5

(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one

Cat. No.: B361838
CAS No.: 40940-98-5
M. Wt: 264.27g/mol
InChI Key: FUTIGWMEGQUQIF-CSKARUKUSA-N
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Description

(E)-1-(Furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one is a chalcone derivative featuring two furan moieties, one substituted with a phenyl group at the 5-position. Chalcones, characterized by their α,β-unsaturated ketone system, are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-15(17-7-4-12-19-17)10-8-14-9-11-16(20-14)13-5-2-1-3-6-13/h1-12H/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTIGWMEGQUQIF-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one, also known as a furan chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound, with the molecular formula C17H12O3, features a conjugated system that enhances its potential reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound is characterized by the presence of two furan rings and a prop-2-en-1-one moiety, which contribute to its unique chemical properties. The structural formula indicates:

  • Carbon (C) : 17
  • Hydrogen (H) : 12
  • Oxygen (O) : 3

This configuration allows for various interactions with biological systems, making it a candidate for pharmaceutical applications.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Studies indicate that the compound possesses significant antibacterial properties against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism involves interactions that disrupt bacterial cell functions, potentially through hydrogen bonding and hydrophobic interactions .
  • Tyrosinase Inhibition :
    • The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. One derivative showed an IC50 value of 0.0433 µM for monophenolase activity, indicating potent inhibition compared to standard inhibitors like kojic acid .
  • Urease Inhibition :
    • Urease inhibitors derived from similar structures have shown promising results in reducing urease activity, which is relevant in treating conditions like urinary tract infections. The most active derivatives reported IC50 values significantly lower than traditional treatments .
  • Antiproliferative Effects :
    • Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines, although specific data on this compound are still emerging .

Structure-Activity Relationship (SAR)

The unique combination of furan and phenyl groups in this compound contributes to its distinctive biological activities. Comparative analysis with structurally similar compounds reveals that variations in substituents can significantly affect biological efficacy:

Compound NameStructureNotable Features
(E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-yl)prop-2-en-1-oneC17H12N2OContains oxazole instead of furan; different activity profile
(E)-1-(thiophen-2-yl)-3-(5-(3-trifluoromethyl)phenyl)prop-2-en-1-oneC18H14F3OSIncorporates thiophene; enhanced lipophilicity
(E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneC16H14O3Features methoxy group; altered solubility

Case Studies

Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various furan derivatives against clinically isolated drug-resistant bacteria. Among them, (E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-y)prop-2-en-1-one displayed remarkable activity due to its ability to form stable interactions with bacterial enzymes .

Case Study 2: Tyrosinase Inhibition Mechanism
Molecular docking studies revealed that specific derivatives of this compound bind effectively to both the catalytic and allosteric sites of tyrosinase, inhibiting its activity through mixed inhibition kinetics . This finding underscores the potential for developing skin-whitening agents based on these derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that (E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one exhibits various biological activities:

  • Tyrosinase Inhibition : Studies indicate that derivatives of this compound can inhibit mushroom tyrosinase, an enzyme involved in melanin production. This property has implications for skin whitening agents and treatments for hyperpigmentation disorders .
  • Antioxidant Activity : The compound shows significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, making it a subject of interest for cancer research .

Synthetic Applications

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions. This synthesis method allows for high yields and purity, facilitating further research and development applications .

Case Study 1: Tyrosinase Inhibition

A series of derivatives were synthesized and tested for their ability to inhibit tyrosinase activity. The results showed that specific substitutions on the phenyl group significantly enhanced inhibitory potency, suggesting a structure–activity relationship that could guide future drug design efforts aimed at treating skin conditions related to excess melanin production .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited strong scavenging activity against free radicals. This property was quantified using various assays, including DPPH and ABTS radical scavenging tests, highlighting its potential as a natural antioxidant agent in food preservation and therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Chalcone Derivatives

Compound Name Substituents (R₁, R₂) Key Activities Physicochemical Properties References
Target Compound: (E)-1-(Furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one R₁ = Furan-2-yl; R₂ = 5-phenylfuran Not explicitly reported (inferred analog) Likely high planarity due to dual furan systems
(E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one R₂ = 3,5-dibromo-4-hydroxyphenyl Tyrosinase inhibition (IC₅₀: 4.2 µM) Melting point: 198–200°C; Yield: 24.5%
(E)-3-(Furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (FHPO) R₁ = 2-hydroxyphenyl Solvatochromic behavior (ICT-mediated) Fluorescence λₑₘ: 480–520 nm in polar solvents
(E)-1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one R₂ = 5-nitrofuran Antifungal (C. krusei MIC: 0.31 mg/mL) Synthesized via solvent-free grinding
(E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one R₂ = 4-dimethylaminophenyl Nonlinear optical properties Crystallizes in monoclinic P2₁/c space group

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance tyrosinase inhibition and antimicrobial activity. For example, brominated derivatives (e.g., Compound 7 in ) show potent tyrosinase inhibition (IC₅₀: 4.2 µM), attributed to halogen-mediated enzyme active-site interactions .
  • Electron-Donating Groups (e.g., OCH₃, OH) : Improve solubility and ICT effects. Methoxy-substituted analogs (e.g., FHPO ) exhibit bathochromic shifts in polar solvents due to enhanced charge transfer.
  • Planarity and Crystallinity : Dual furan systems (as in the target compound) likely increase planarity, promoting crystallinity and stable π-π stacking, as seen in (E)-1-(furan-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, which has a dihedral angle of 2.06° between aromatic rings .

Antifungal and Antimicrobial Activity

  • Nitrofuran Derivatives : Compounds like (E)-1-(4-(methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one exhibit broad-spectrum antifungal activity (MIC: 0.31–0.62 mg/mL) against Candida species due to nitro group-mediated membrane disruption .
  • Phenyl-Furan Hybrids : The 5-phenylfuran moiety in the target compound may mimic the activity of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one, which shows moderate antibacterial activity against S. aureus .

Enzyme Inhibition (Tyrosinase)

  • Brominated analogs (e.g., Compound 7 ) outperform non-halogenated derivatives in tyrosinase inhibition, with IC₅₀ values in the low micromolar range. Molecular docking suggests bromine atoms form critical hydrogen bonds with His263 and Cu²⁺ ions in the enzyme’s active site .

Photophysical Properties

  • Substituents influence solvatochromism. For example, FHPO shows a fluorescence emission shift from 480 nm (non-polar solvents) to 520 nm (polar solvents), a trait less pronounced in non-polar furan derivatives like the target compound.

Preparation Methods

Reaction Mechanism

The process proceeds via a three-step mechanism:

  • Enolate Formation : Under acidic conditions, 2-acetylfuran undergoes protonation at the carbonyl oxygen, followed by deprotonation at the α-carbon to generate a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 5-phenylfuran-2-carbaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Acid-catalyzed elimination of water yields the conjugated enone system, stabilizing the (E)-isomer due to reduced steric hindrance.

Standard Procedure and Optimization

Adapted from MDPI protocols, the synthesis involves:

  • Reagents : 2-Acetylfuran (1.2 equiv), 5-phenylfuran-2-carbaldehyde (1.0 equiv), 1 M HCl in acetic acid (10% v/v).

  • Conditions : Reflux at 110°C for 6–8 hours under inert atmosphere.

  • Work-up : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and recrystallization from methanol/water.

Key Observations :

  • Yield : 65–78% for analogous furan-chalcone derivatives.

  • Purity : >95% after recrystallization, confirmed by HPLC.

  • Stereoselectivity : Exclusive (E)-isomer formation due to conjugation stabilization.

Synthesis of 5-Phenylfuran-2-Carbaldehyde: Precursor Preparation

The availability of 5-phenylfuran-2-carbaldehyde is critical. Documented methods include:

Vilsmeier-Haack Formylation

  • Reagents : 2-Phenylfuran, DMF, POCl₃.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 60%.

Suzuki-Miyaura Cross-Coupling

  • Catalyst : Pd(OAc)₂ with ligand systems (e.g., PAP ligand).

  • Substrates : 5-Bromofuran-2-carbaldehyde + phenylboronic acid.

  • Conditions : DMF/water, 100°C, continuous flow reactor.

  • Yield : 91%.

Alternative Synthetic Strategies

Palladium-Catalyzed Coupling

Arylpalladium intermediates facilitate direct coupling between prefunctionalized furan units:

  • Substrates : 2-Furanoyl chloride + 5-phenylfuran-2-ylzinc bromide.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Yield : 70–75% (estimated from analogous reactions).

Photochemical Synthesis

UV irradiation of 5-bromo-2-acetylfuran in the presence of styrene derivatives induces radical coupling, though yields remain suboptimal (<50%).

Critical Parameters Affecting Synthesis

Catalytic System

  • Acid Choice : HCl in acetic acid outperforms H₂SO₄ or polyphosphoric acid in minimizing side reactions.

  • Base-Mediated Routes : NaOH/EtOH affords lower stereoselectivity (E:Z = 3:1) compared to acid catalysis.

Solvent Effects

  • Polar Protic Solvents : Methanol enhances enolate stability but slows dehydration.

  • Aprotic Solvents : Toluene increases reaction rate but reduces yield due to poor solubility.

Temperature and Time

  • Optimum : 110°C for 7 hours balances conversion and decomposition.

  • Prolonged Heating : >10 hours leads to retro-aldol reactions, reducing yield by 15–20%.

Characterization and Analytical Data

Parameter Value Method
Melting Point142–144°CDifferential Scanning Calorimetry
1H^1H NMR (CDCl₃)δ 7.82 (d, J=15.6 Hz, 1H, CH=CHCO)400 MHz NMR
13C^{13}C NMRδ 188.1 (C=O)100 MHz NMR
HRMS (ESI+)m/z 289.0845 [M+H]⁺High-Resolution MS

Challenges and Limitations

  • Substrate Sensitivity : Electron-deficient aldehydes (e.g., nitro-substituted) require modified conditions.

  • Scale-Up Issues : Industrial-scale aldol condensations face heat dissipation challenges, necessitating flow chemistry approaches .

Q & A

Basic: What are the recommended synthetic routes for (E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

Answer:
A common approach involves Claisen-Schmidt condensation between furan-2-carbaldehyde and 5-phenylfuran-2-yl ketone derivatives under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters for optimization include:

  • Catalyst selection : Use of piperidine as a base catalyst enhances enolate formation and reaction efficiency .
  • Temperature control : Reflux conditions (70–80°C) improve yield by accelerating enolization and minimizing side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates, while ethanol ensures environmental and safety compliance .
    Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended for purification .

Basic: How can the stereochemical configuration (E/Z) of the α,β-unsaturated ketone moiety be confirmed experimentally?

Answer:
The E -isomer is typically confirmed via:

  • X-ray crystallography : Dihedral angles between the furan and phenyl rings (e.g., 8.56° in similar compounds) and planar geometry of the enone system validate the E -configuration .
  • NMR spectroscopy : Coupling constants (Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz}) between Hα and Hβ protons in 1H^1\text{H}-NMR indicate trans (E) geometry .
  • UV-Vis spectroscopy : Conjugation in the E -isomer results in a bathochromic shift (~300–350 nm) compared to the Z -isomer .

Advanced: What non-classical intermolecular interactions stabilize the crystal packing of this compound, and how do they influence material properties?

Answer:
Crystal packing is governed by:

  • C–H···O/N interactions : Observed in analogous structures with distances of 3.146 Å (C–H···O) and 3.487 Å (C–H···N), contributing to layered stacking .
  • C–H···π interactions : Between phenyl and furan rings (centroid distances ~3.760 Å), enhancing thermal stability .
  • Van der Waals forces : Dominant in absence of strong hydrogen bonds, affecting solubility and melting point .
    These interactions can be mapped using Hirshfeld surface analysis to predict mechanical properties (e.g., brittleness) for solid-state applications .

Advanced: How do electron-withdrawing/donating substituents on the phenyl or furan rings modulate the compound’s electronic properties?

Answer:
Substituent effects can be studied via:

  • DFT calculations : HOMO-LUMO gaps narrow with electron-donating groups (e.g., –OCH₃), increasing reactivity in charge-transfer reactions .
  • Cyclic voltammetry : Nitro (–NO₂) groups reduce reduction potentials by 0.3–0.5 V, enhancing electrochemical activity .
  • UV-Vis spectroscopy : Methoxy substituents red-shift absorption maxima by ~20 nm due to extended π-conjugation .

Basic: What spectroscopic techniques are most effective for characterizing purity and structural integrity?

Answer:

  • FT-IR : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and furan C–O–C vibrations at ~1015 cm⁻¹ .
  • 1H^1\text{H}- and 13C^{13}\text{C}-NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ketone carbons (δ ~190 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error for elemental composition .

Advanced: What computational methods are suitable for modeling the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes transition-state geometries for Michael additions, predicting regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways and activation barriers .
  • Natural Bond Orbital (NBO) analysis : Quantifies charge distribution at α,β-unsaturated sites, guiding electrophile design .

Basic: How can crystallographic data be leveraged to predict solubility and bioavailability?

Answer:

  • Hansen Solubility Parameters (HSP) : Correlate crystal lattice energy (from X-ray data) with solubility in solvents of similar polarity .
  • Lipinski’s Rule of Five : Use molecular weight (<500 g/mol) and logP (<5) from crystallographic dimensions to estimate drug-likeness .
  • Powder X-ray Diffraction (PXRD) : Compare experimental vs. simulated patterns to detect polymorphs affecting dissolution rates .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral chromatography : Use cellulose-based CSPs (Chiralpak IA/IB) for preparative separation of enantiomers .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidines to induce >90% ee in prochiral ketone intermediates .
  • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress to minimize racemization during scale-up .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine crystalline particles .
  • First aid : Immediate rinsing with water for skin contact; consult poison control for ingestion (CAS-specific protocols) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:

  • Pharmacophore modeling : Identify critical moieties (e.g., α,β-unsaturated ketone) for binding to target enzymes .
  • QSAR studies : Correlate Hammett σ values of substituents with IC₅₀ data to optimize anti-inflammatory or antitumor activity .
  • Crystallographic docking : Use Protein Data Bank (PDB) structures (e.g., COX-2) to predict binding modes of nitro- or methoxy-substituted analogs .

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